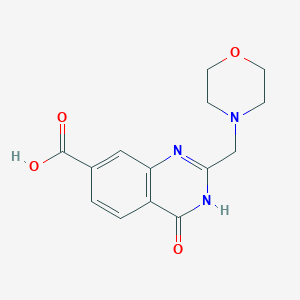

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Description

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-4-oxo-3H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-13-10-2-1-9(14(19)20)7-11(10)15-12(16-13)8-17-3-5-21-6-4-17/h1-2,7H,3-6,8H2,(H,19,20)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUUPGTZWLWAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives with Morpholine-Containing Aldehydes

A foundational approach involves constructing the dihydroquinazoline core through cyclocondensation reactions. Anthranilic acid derivatives, such as methyl 2-aminobenzoate, can react with aldehydes bearing morpholine moieties under acidic or basic conditions. For instance, 2-aminobenzylamine (2-ABA) has been utilized as a precursor for dihydroquinazolines via microwave-assisted ring closure with ethyl polyphosphate (PPE) as a promoter. Adapting this method, the morpholin-4-ylmethyl group could be introduced via a Mannich-type reaction, where formaldehyde and morpholine react with a preformed dihydroquinazoline intermediate.

Key Reaction Conditions :

- Reagents : 2-ABA, morpholine, formaldehyde, PPE.

- Temperature : 120–150°C under microwave irradiation.

- Yield : ~60–70% (estimated based on analogous reactions).

This method avoids protection/deprotection steps, streamlining synthesis. However, regioselectivity in introducing the morpholine group requires careful optimization.

Nucleophilic Substitution on Chloromethyl Intermediates

A two-step strategy involves synthesizing a chloromethyl intermediate followed by nucleophilic substitution with morpholine. This route is exemplified by the synthesis of 2-(Chloromethyl)-4-morpholin-4-ylquinazoline , where morpholine displaces chloride in a potassium carbonate/DMF system. For the target compound, the quinazoline core would first be functionalized with a chloromethyl group at position 2, followed by substitution.

Synthetic Steps :

- Chloromethylation : Treat 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with chloromethylating agents (e.g., ClCH₂OCH₃/HCl).

- Substitution : React the chloromethyl intermediate with morpholine in DMF at 80°C for 12 hours.

Challenges :

- Competing side reactions at the carboxylic acid group may necessitate protecting group strategies (e.g., methyl ester formation).

- Purification of intermediates requires chromatography or recrystallization.

Multi-Step Synthesis via Brominated Precursors

Adapting a patent-published route for 7-hydroxyquinoline-4-carboxylic acid , brominated intermediates can be leveraged to introduce the morpholine group. The synthesis begins with 6-bromoisatin , which undergoes cyclization with pyruvic acid to form a brominated quinazoline core. Subsequent substitution of bromide with a morpholin-4-ylmethyl group via palladium-catalyzed coupling could yield the target compound.

Optimized Pathway :

This route offers scalability but demands rigorous control over coupling reactions to avoid dimerization or over-alkylation.

Microwave-Assisted Synthesis Using Ethyl Polyphosphate

Microwave-assisted synthesis enhances reaction efficiency, particularly for heterocycle formation. A method reported for 3,4-dihydroquinazolines involves reacting 2-ABA with morpholine-containing aldehydes under microwave irradiation. Ethyl polyphosphate acts as both solvent and catalyst, facilitating rapid cyclization.

Procedure :

- Mix 2-ABA (1.0 equiv), morpholine-4-carboxaldehyde (1.2 equiv), and PPE.

- Irradiate at 150°C for 20 minutes.

- Quench with ice-water and extract with ethyl acetate.

Advantages :

- Reaction time reduced from hours to minutes.

- Higher purity due to minimized side reactions.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors and automated systems are preferred to enhance reproducibility. Key parameters include:

- Solvent Selection : DMF or NMP for high-temperature reactions.

- Catalyst Recycling : Palladium catalysts from coupling steps can be recovered via filtration.

- Quality Control : HPLC monitoring ensures intermediates meet purity thresholds (>95%).

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the quinazoline core to its dihydro or tetrahydro forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the quinazoline core or the morpholine ring.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenated intermediates and nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. In vitro tests have demonstrated its effectiveness against a range of bacterial and fungal pathogens.

Key Findings:

- Bacterial Activity : The compound exhibited significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were reported as low as 6.25 µg/mL for certain derivatives, indicating strong potential as an antibacterial agent .

- Fungal Activity : Antifungal tests revealed efficacy against Candida albicans and Penicillium chrysogenum, with varying degrees of inhibition depending on the specific structural modifications of the compound .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, particularly in relation to breast cancer cell lines.

Case Studies:

- MCF-7 Cell Line Testing : In vitro studies using the MCF-7 breast cancer cell line demonstrated that derivatives of this compound could significantly inhibit cell proliferation. The experiments involved treating cells with various concentrations of the compound and assessing viability using MTT assays .

- Mechanism of Action : The anticancer activity is thought to be linked to the compound's ability to induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the precise pathways involved .

Drug Development Potential

The unique structure of this compound positions it as a promising candidate for further drug development. Its dual action against microbial infections and cancer cells suggests potential for combination therapies or novel treatment regimens.

Future Research Directions:

- Structural Modifications : Ongoing research aims to optimize the chemical structure to enhance potency and selectivity against target pathogens and cancer cells.

- Preclinical Studies : Further preclinical evaluations are necessary to assess pharmacokinetics, toxicity profiles, and therapeutic windows before advancing to clinical trials.

Summary Table of Applications

| Application | Activity Type | Target Organisms/Cells | Key Findings |

|---|---|---|---|

| Antimicrobial | Bacterial | Mycobacterium smegmatis, Pseudomonas aeruginosa | MIC as low as 6.25 µg/mL |

| Fungal | Candida albicans, Penicillium chrysogenum | Variable inhibition rates | |

| Anticancer | Cell Proliferation | MCF-7 Breast Cancer Cells | Significant inhibition observed in viability assays |

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at the 2-Position

The 2-position of the quinazolin-4(3H)-one scaffold is critical for modulating physicochemical and biological properties. Key analogs include:

2-Chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 53)

- Structure : Chlorine substituent at the 2-position.

- Properties : Yield 83%, m.p. 247°C (decomp.), HRMS [M+H]+: 225.0073 .

- Comparison: The chloro group enhances electrophilicity but may reduce solubility compared to the morpholinylmethyl group.

2-((2-Chlorobenzyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 54)

- Structure: 2-Chlorobenzylamino substituent.

- Properties : Yield 79%, m.p. 288°C (decomp.), HRMS [M+H]+: 330.0645 .

- Comparison : The bulky aromatic amine may confer higher lipophilicity and altered binding kinetics compared to the morpholine-derived analog .

2-(Trifluoromethylbenzylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33)

Core Structure Variations

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid (Base Structure)

- CAS : 202197-73-7.

- Synthesis: Synthesized via cyclization of 2-aminoterephthalic acid (yield 80–86%) .

- Comparison : Lacks a 2-position substituent, resulting in simpler pharmacokinetics but reduced target specificity compared to substituted derivatives .

2-(Chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Functional Group Modifications

Methyl Esters (Prodrug Forms)

- Example : Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate.

- Properties : MW 218.21, esterification masks the carboxylic acid, enhancing oral bioavailability .

- Comparison : The target compound’s free carboxylic acid may improve target binding but reduce intestinal absorption compared to ester prodrugs .

Discussion of Structural and Functional Implications

- Solubility : The morpholine group’s tertiary amine enhances water solubility compared to halogen or aromatic substituents, critical for in vivo efficacy .

- Enzyme Inhibition : Quinazoline derivatives with electron-donating groups (e.g., morpholine) may exhibit stronger binding to enzymes like soluble epoxide hydrolase due to hydrogen-bonding interactions .

- Synthetic Accessibility : The target compound likely derives from intermediates like 2-(chloromethyl)-7-carboxyquinazolin-4-one (CAS 730976-58-6), with morpholine introduced via nucleophilic substitution .

Biological Activity

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, also known by its CAS number 1171512-92-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16ClN3O4

- Molecular Weight : 325.75 g/mol

- IUPAC Name : 2-(4-morpholinylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid hydrochloride

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation. Its structural similarity to other quinazoline derivatives allows it to potentially inhibit key signaling pathways.

Key Mechanisms:

- Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases such as Aurora A and EGFR, which are crucial in cancer progression.

- Apoptosis Induction : Compounds in the quinazoline family have been reported to induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: In vitro Cytotoxicity

A study evaluated the cytotoxic effects of quinazoline derivatives on various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(Morpholin-4-ylmethyl)-4-oxo... | MCF-7 | 20.5 |

| Control (Doxorubicin) | MCF-7 | 5.0 |

Case Study 2: Apoptosis Induction

In another study focusing on apoptosis induction, the compound was shown to increase early and late apoptotic rates in treated cells compared to controls.

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |

|---|---|---|---|

| Control | 5 | 10 | 15 |

| Compound Treatment | 15 | 25 | 40 |

Antimicrobial Activity

Recent investigations have also highlighted the antimicrobial potential of related quinazoline compounds. The compound showed promising results against various bacterial strains, indicating a broad-spectrum antimicrobial activity.

Antimicrobial Efficacy Table

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, and how can reaction yields be maximized?

The synthesis typically involves sequential functionalization of the quinazoline core. A common approach is:

- Step 1: Condensation of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with morpholine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholin-4-ylmethyl group .

- Step 2: Acidic hydrolysis (e.g., HCl/EtOH) to deprotect ester intermediates and isolate the carboxylic acid .

To optimize yields: - Use anhydrous solvents and controlled temperatures (60–80°C).

- Monitor reactions via TLC or HPLC to minimize byproducts like over-alkylated derivatives or unreacted starting materials .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Key signals include:

- A singlet at δ ~12.8 ppm (carboxylic acid proton, DMSO-d₆) .

- Multiplets for the morpholine ring protons (δ 3.4–3.7 ppm) and quinazoline C-H (δ 7.7–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ calculated for C₁₅H₁₆N₃O₄: 302.1138) .

- Infrared Spectroscopy (IR): Detect carbonyl stretches (~1700 cm⁻¹ for carboxylic acid and quinazolinone) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Major impurities:

- Purification: Employ recrystallization (EtOH/H₂O) or preparative HPLC with ion-pair reagents (e.g., TFA) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of morpholine-substituted quinazolinones?

- Morpholine moiety: Enhances solubility and modulates target binding. For example:

- Derivatives with bulkier substituents (e.g., 2-chlorobenzyl) show reduced solubility but increased enzyme inhibition (IC₅₀ < 50 nM for soluble epoxide hydrolase) .

- Removing the morpholine group decreases potency by >10-fold .

- Quinazolinone core: The 4-oxo group is critical for hydrogen bonding with catalytic residues (e.g., Tyr343 in sEH) .

Q. How does this compound interact with enzymatic targets like soluble epoxide hydrolase (sEH)?

- Mechanism: The carboxylic acid group chelates a zinc ion in the sEH active site, while the morpholine moiety stabilizes hydrophobic interactions with residues like Phe362 .

- Kinetic studies: Competitive inhibition observed via Lineweaver-Burk plots (Ki ~15 nM) .

Q. How can researchers resolve contradictory data on the compound’s biological activity across different assays?

- Case example: Discrepancies in IC₅₀ values for sEH inhibition may arise from:

- Assay conditions: Use standardized buffers (e.g., 25 mM Tris-HCl, pH 7.4) to minimize pH-dependent activity shifts .

- Protein source: Recombinant human sEH vs. tissue-derived enzyme may show variability due to post-translational modifications .

- Validation: Cross-validate using orthogonal methods (e.g., fluorescent probe hydrolysis vs. LC-MS-based metabolite quantification) .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- In silico tools:

- QikProp: Predict logP (~1.2), CNS permeability (≤ -2, indicating poor blood-brain barrier penetration), and solubility (~50 μM) .

- Molecular dynamics (MD): Simulate binding stability with sEH (RMSD < 2 Å over 100 ns trajectories) .

- Metabolism: CYP3A4 is the primary metabolizer; introduce fluorine atoms to block oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.